4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
“4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . It is a solid substance with a molecular weight of 207.92 g/mol . The compound is also known by other names such as “2-fluoro-5-trifluoromethyl phenylboronic acid”, “2-fluoro-5-trifluoromethyl phenyl boronic acid”, and “2-fluoro-5-trifluoromethyl benzeneboronic acid” among others .
Molecular Structure Analysis
The molecular formula of the compound is C7H5BF4O2 . The InChI Key, which is a unique identifier for chemical substances, is KUHVVLFCTMTYGR-UHFFFAOYSA-N . The compound’s structure includes a phenyl group (a ring of six carbon atoms) with fluorine and trifluoromethyl groups attached to it, and a boronic acid group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used in functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Physical And Chemical Properties Analysis
The compound is a solid substance with a melting point of 104-109°C . It has a molecular weight of 207.92 g/mol .Scientific Research Applications
Synthesis of Biologically Active Molecules
This compound is utilized as a reactant in the synthesis of various biologically active molecules. For instance, it’s involved in the creation of lactate dehydrogenase inhibitors , which are explored for their potential to inhibit cancer cell proliferation .
Development of Antitumor Agents
The boronic acid derivative is a key reactant in the preparation of inhibitors of kinesin spindle protein (KSP) . These inhibitors are being researched for their potential use as antitumor agents, offering a promising avenue for cancer therapy .
Functionalization via Lithiation
Researchers employ this compound for functionalization through lithiation followed by reaction with electrophiles. This process is fundamental in organic synthesis, allowing for the introduction of functional groups into aromatic compounds .
Selective Rhodium-Catalyzed Conjugate Addition Reactions
The compound is also significant in selective rhodium-catalyzed conjugate addition reactions. These reactions are crucial for the formation of C-C bonds, which are the backbone of organic chemistry and have wide-ranging implications in medicinal chemistry .
Antituberculosis Drug Development
It serves as a reactant in the synthesis of PA-824 analogs , which are investigated for their use as antituberculosis drugs. The development of new drugs in this field is vital due to the emergence of drug-resistant strains of tuberculosis .
Modulators of Survival Motor Neuron Protein
Another application involves the synthesis of modulators for the survival motor neuron protein . These modulators are studied for their potential therapeutic effects on spinal muscular atrophy, a genetic disorder .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction is exceptionally mild and functional group tolerant, leading to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as temperature and atmospheric conditions . The compound should be stored in a cool, dark place under an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .
properties
IUPAC Name |
[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-5-2-6(10)4(8(14)15)1-3(5)7(11,12)13/h1-2,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMTVAEKUCNKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Br)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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